

Methyl 3-methylpyrazine-2-carboxylate: Application Notes for Flavor Professionals

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Compound of Interest

Compound Name: Methyl 3-methylpyrazine-2-carboxylate

Cat. No.: B1356305

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methylpyrazine-2-carboxylate is a heterocyclic organic compound belonging to the pyrazine family. Pyrazines are a well-established class of compounds that significantly contribute to the aroma and flavor of a wide variety of cooked and roasted foods. They are typically formed during Maillard reactions and are known for their characteristic nutty, roasted, and toasted flavor profiles. While many pyrazine derivatives are well-documented flavoring agents, specific data for **Methyl 3-methylpyrazine-2-carboxylate** is limited in publicly available scientific literature. However, based on its chemical structure as a pyrazine ester, it is anticipated to contribute to the flavor profile of roasted nuts and coffee.

These application notes provide an overview of the potential uses of **Methyl 3-methylpyrazine-2-carboxylate** as a flavoring agent, drawing on the general knowledge of pyrazine chemistry and flavor, alongside the limited specific information available for this compound. This document also includes detailed protocols for its synthesis, sensory evaluation, and quantitative analysis to aid researchers in further exploring its properties.

Chemical and Physical Properties

A summary of the known chemical and physical properties of **Methyl 3-methylpyrazine-2-carboxylate** is presented in the table below.

Property	Value
IUPAC Name	Methyl 3-methylpyrazine-2-carboxylate
Synonyms	3-Methyl-2-pyrazinecarboxylic acid methyl ester
CAS Number	41110-29-6
Molecular Formula	C ₇ H ₈ N ₂ O ₂
Molecular Weight	152.15 g/mol
Physical Form	Pale-yellow to yellow-brown to brown solid
Purity	Typically available at 97% or higher
Storage	Refrigerator, sealed in a dry environment

Flavor Profile and Applications

While extensive sensory data for **Methyl 3-methylpyrazine-2-carboxylate** is not readily available, its structural similarity to other flavor-active pyrazines suggests a contribution to roasted, nutty, and toasted flavor profiles. One source has specifically attributed a flavor profile of roasted nuts and coffee to this compound.

Potential Applications:

- Coffee and Cocoa Products: To enhance and round out the roasted notes in coffee beans, instant coffee, and chocolate products.
- Nut-Based Products: To intensify the nutty flavor in roasted nuts, nut butter, and confectionery.
- Baked Goods: To impart a freshly baked and toasted crust aroma to bread, cookies, and pastries.
- Savory Products: In low concentrations, it may add complexity to the flavor of roasted meats, savory snacks, and ready-to-eat meals.

Regulatory Status

As of the date of this document, specific FEMA GRAS (Flavor and Extract Manufacturers Association, Generally Recognized as Safe) or JECFA (Joint FAO/WHO Expert Committee on Food Additives) evaluations for **Methyl 3-methylpyrazine-2-carboxylate** were not found in the public domain. Pyrazine derivatives as a class have been evaluated, and many are considered safe for use as flavoring ingredients.^[1] However, the regulatory status of each specific compound must be considered individually. Users are advised to consult the relevant regulatory bodies for the intended country of use.

Quantitative Data

Specific quantitative data for the sensory threshold and optimal usage levels of **Methyl 3-methylpyrazine-2-carboxylate** are not available in peer-reviewed literature. The following table provides a summary of sensory thresholds for other pyrazine derivatives to offer a general context for the potency of this class of compounds. It is important to note that the sensory threshold can vary significantly based on the specific pyrazine and the food matrix.

Pyrazine Derivative	Odor Threshold (in water)	Flavor Profile
2-Methylpyrazine	35 ppm	Roasted, nutty
2,5-Dimethylpyrazine	0.8 ppm	Roasted, coffee, cocoa
2-Ethyl-3-methylpyrazine	0.001 ppm	Earthy, nutty, potato
2-Methoxy-3-isopropylpyrazine	0.002 ppt	Green bell pepper

Data compiled from various sources on pyrazine flavor chemistry.

Experimental Protocols

Synthesis of Methyl 3-methylpyrazine-2-carboxylate

This protocol is adapted from methodologies described in pharmaceutical patents where the compound is used as a chemical intermediate.^{[2][3]}

Materials:

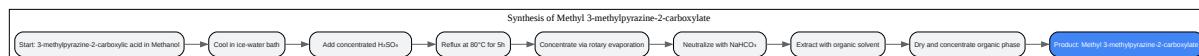
- 3-methylpyrazine-2-carboxylic acid

- Methanol (MeOH)
- Concentrated Sulfuric Acid (H₂SO₄)
- Ice-water bath
- Round-bottom flask
- Reflux condenser
- Rotary evaporator
- Sodium bicarbonate (NaHCO₃) solution (saturated)
- Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
- Drying agent (e.g., anhydrous Sodium Sulfate)

Procedure:

- Suspend 3-methylpyrazine-2-carboxylic acid in methanol in a round-bottom flask.
- Cool the suspension in an ice-water bath.
- Slowly add concentrated sulfuric acid to the cooled suspension with stirring.
- Remove the flask from the ice bath and fit it with a reflux condenser.
- Heat the reaction mixture to 80°C and maintain reflux for 5 hours.
- After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
- Neutralize the residue with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic extracts and dry over anhydrous sodium sulfate.

- Filter and concentrate the organic solution to yield the crude **Methyl 3-methylpyrazine-2-carboxylate**.
- The product can be further purified by column chromatography if required.



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Synthesis Workflow Diagram

Sensory Evaluation Protocol (General)

This protocol provides a general framework for the sensory evaluation of **Methyl 3-methylpyrazine-2-carboxylate**.

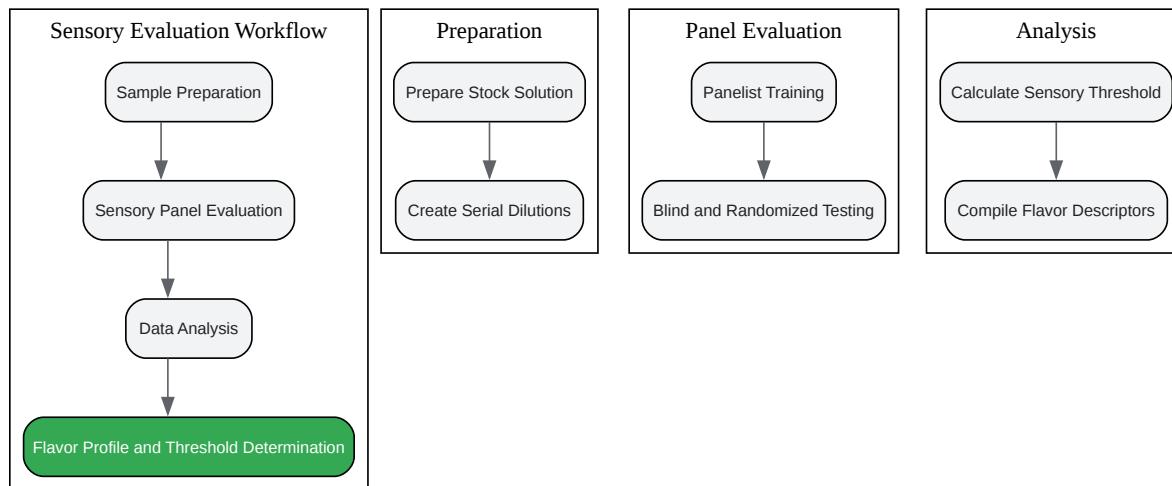
Objective: To determine the flavor profile and sensory threshold of **Methyl 3-methylpyrazine-2-carboxylate** in a simple matrix.

Materials:

- **Methyl 3-methylpyrazine-2-carboxylate**
- Deodorized water or a 5% sugar solution
- Glass vials with screw caps
- Graduated pipettes
- A panel of trained sensory analysts (8-12 members)

Procedure:

- Stock Solution Preparation: Prepare a stock solution of **Methyl 3-methylpyrazine-2-carboxylate** in ethanol (e.g., 1000 ppm).
- Sample Preparation: Prepare a series of dilutions in deodorized water or a 5% sugar solution, starting from a concentration below the expected threshold and increasing in logarithmic steps.
- Sensory Panel:
 - Familiarize the panelists with the aroma of pyrazines in a training session.
 - Present the samples in a randomized and blind manner.
 - Use a triangle test or a 3-Alternative Forced Choice (3-AFC) method to determine the detection threshold.
 - For flavor profiling, present a supra-threshold concentration to the panelists and ask them to describe the flavor attributes using a standardized lexicon.
- Data Analysis:
 - Calculate the group sensory threshold using appropriate statistical methods (e.g., geometric mean).
 - Compile the flavor descriptors to create a flavor profile.



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Sensory Evaluation Workflow

Quantitative Analysis Protocol (General)

This protocol outlines a general method for the quantification of **Methyl 3-methylpyrazine-2-carboxylate** in a food matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To quantify the concentration of **Methyl 3-methylpyrazine-2-carboxylate** in a food product.

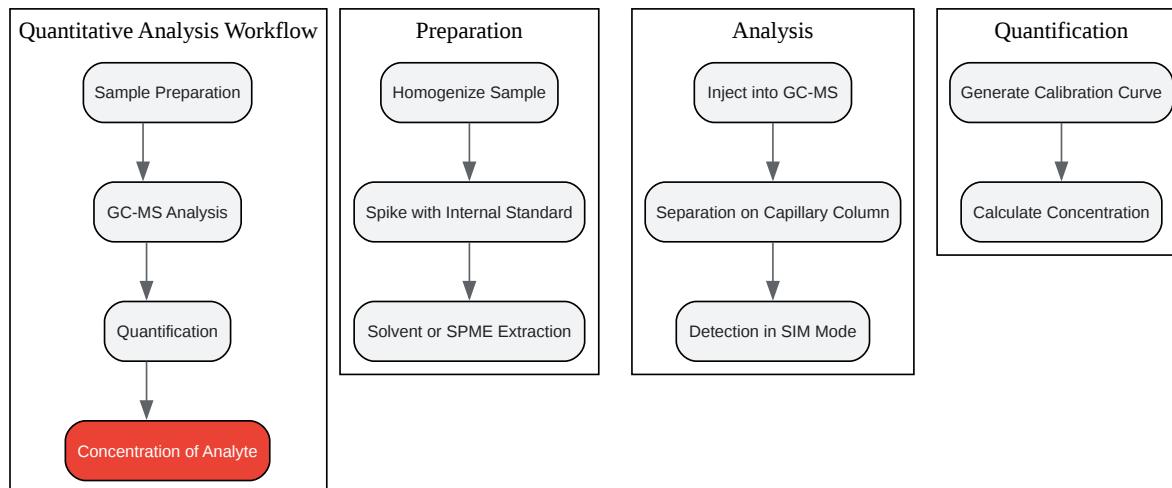
Materials:

- Food sample
- **Methyl 3-methylpyrazine-2-carboxylate** standard
- Internal standard (e.g., a deuterated pyrazine analog)

- Organic solvent for extraction (e.g., Dichloromethane)
- Solid-Phase Microextraction (SPME) fibers (optional, for headspace analysis)
- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Procedure:

- Sample Preparation:
 - Homogenize the food sample.
 - Spike the sample with a known amount of the internal standard.
 - Extract the pyrazines using solvent extraction or headspace SPME.
- GC-MS Analysis:
 - Inject the extract into the GC-MS system.
 - Use a suitable capillary column for the separation of volatile compounds.
 - Set the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, monitoring characteristic ions for **Methyl 3-methylpyrazine-2-carboxylate** and the internal standard.
- Quantification:
 - Generate a calibration curve using standard solutions of **Methyl 3-methylpyrazine-2-carboxylate** of known concentrations.
 - Calculate the concentration of the analyte in the sample by comparing its peak area to that of the internal standard and using the calibration curve.

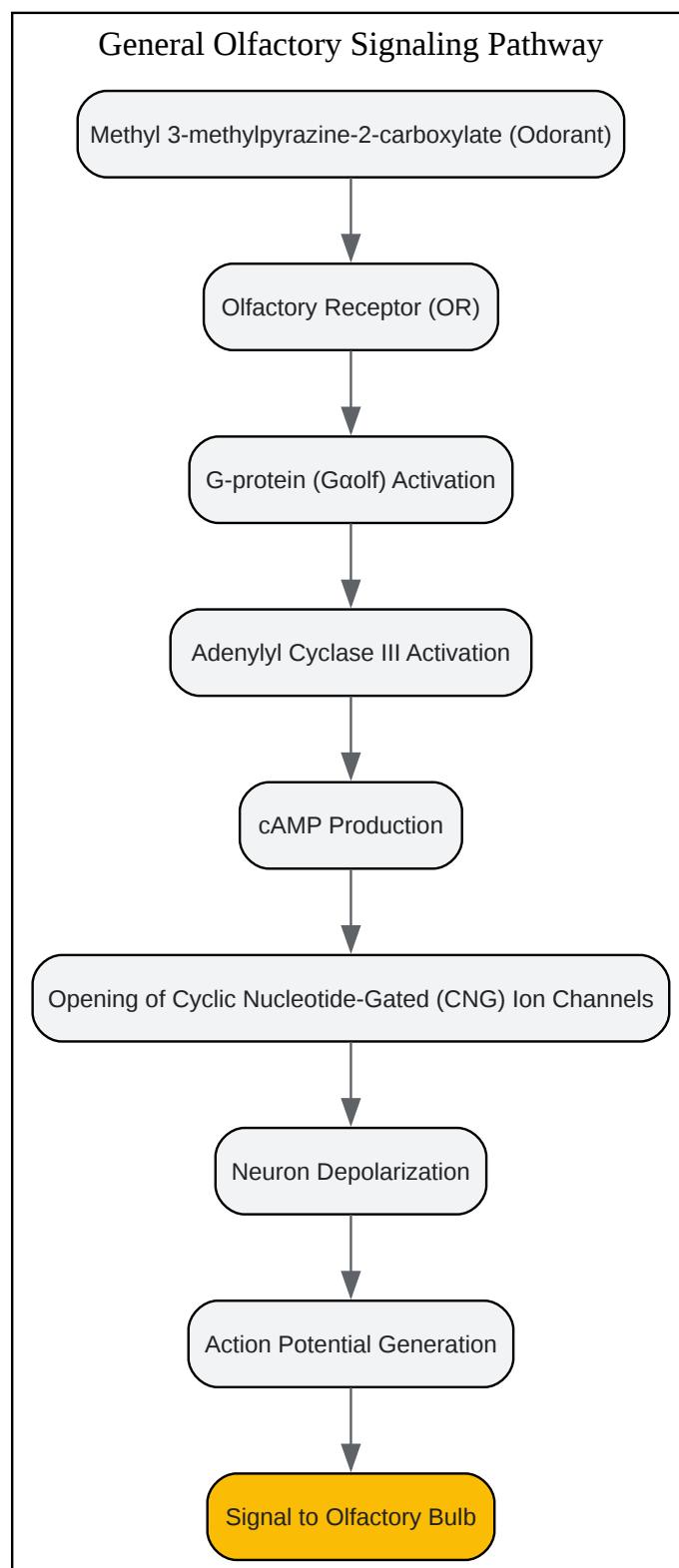


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Quantitative Analysis Workflow

Signaling Pathways

The perception of pyrazines, like other odorants, is initiated by their interaction with olfactory receptors (ORs) located in the olfactory sensory neurons in the nasal cavity. While the specific receptor for **Methyl 3-methylpyrazine-2-carboxylate** has not been identified, the general pathway for olfactory signal transduction is well-established.



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Olfactory Signal Transduction

Conclusion

Methyl 3-methylpyrazine-2-carboxylate holds potential as a flavoring agent for imparting roasted and nutty notes in a variety of food products. While specific data on its sensory properties and regulatory status are lacking, the provided protocols for synthesis, sensory evaluation, and quantitative analysis offer a foundation for researchers to further investigate its characteristics and potential applications. As with any flavoring ingredient, thorough testing is recommended to determine its suitability and optimal dosage in specific food systems.

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